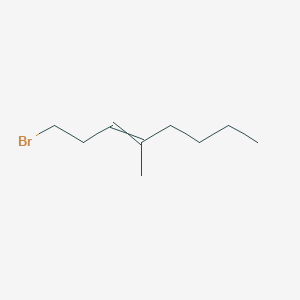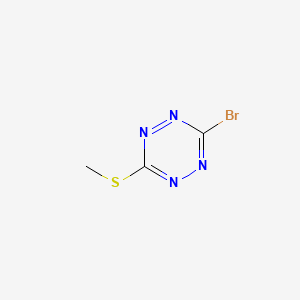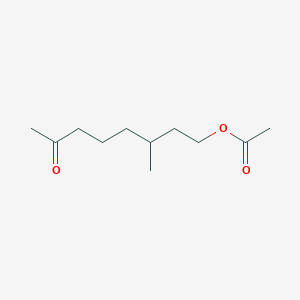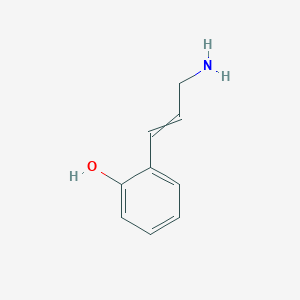
1-Bromo-4-methyloct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methyloct-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a bromine atom and a double bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyloct-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methyloct-3-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under light or heat to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-methyloct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used for elimination reactions.
Hydrogen halides (HBr): Used for addition reactions.
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
Applications De Recherche Scientifique
1-Bromo-4-methyloct-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methyloct-3-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in bromination reactions, the formation of a bromine radical initiates the reaction, leading to the substitution of a hydrogen atom with a bromine atom . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparaison Avec Des Composés Similaires
1-Bromo-3-methylbut-2-ene: Another brominated alkene with similar reactivity but different molecular structure.
4-Bromo-3-methylbut-1-ene: A compound with a similar bromine and double bond arrangement but different carbon chain length.
Uniqueness: 1-Bromo-4-methyloct-3-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the bromine atom and double bond make it suitable for specific synthetic applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
64286-69-7 |
|---|---|
Formule moléculaire |
C9H17Br |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-bromo-4-methyloct-3-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-6-9(2)7-5-8-10/h7H,3-6,8H2,1-2H3 |
Clé InChI |
CUYPXQCHHBXXGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)


![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)

![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)

![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
